N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(ethylthio)benzamide

Regioisomer comparison P2X3 receptor Structure-activity relationship

N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(ethylthio)benzamide (CAS 941891-15-2) is a synthetic small-molecule belonging to the thiazolyl-benzamide class, characterized by a benzo[d][1,3]dioxole moiety at the thiazole 4-position and an ortho-ethylthio substituent on the benzamide ring. Its molecular formula is C₁₉H₁₆N₂O₃S₂ with a molecular weight of 384.47 g/mol.

Molecular Formula C19H16N2O3S2
Molecular Weight 384.47
CAS No. 941891-15-2
Cat. No. B2457071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(ethylthio)benzamide
CAS941891-15-2
Molecular FormulaC19H16N2O3S2
Molecular Weight384.47
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C19H16N2O3S2/c1-2-25-17-6-4-3-5-13(17)18(22)21-19-20-14(10-26-19)12-7-8-15-16(9-12)24-11-23-15/h3-10H,2,11H2,1H3,(H,20,21,22)
InChIKeyAJSPAHCMFRYSHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(ethylthio)benzamide (CAS 941891-15-2): Chemical Identity and Core Structural Features


N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(ethylthio)benzamide (CAS 941891-15-2) is a synthetic small-molecule belonging to the thiazolyl-benzamide class, characterized by a benzo[d][1,3]dioxole moiety at the thiazole 4-position and an ortho-ethylthio substituent on the benzamide ring [1]. Its molecular formula is C₁₉H₁₆N₂O₃S₂ with a molecular weight of 384.47 g/mol . The compound is primarily available through specialist chemical suppliers at purities ≥95% for research use , but critically lacks published peer-reviewed biological or pharmacological profiling data indexed in major databases such as PubMed, ChEMBL, or DrugBank as of mid-2026.

Why In-Class Thiazolyl-Benzamide Analogs Cannot Substitute for N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(ethylthio)benzamide Without Target-Specific Comparison


The 1,3-thiazol-2-yl substituted benzamide scaffold is a known pharmacophore for P2X3 receptor antagonism, and subtle variations in substitution pattern—such as the position of the ethylthio group (ortho vs. meta vs. para) or its oxidation state (sulfide vs. sulfoxide vs. sulfone)—can profoundly alter target affinity, selectivity, and physicochemical properties [1]. In the absence of head-to-head comparative data, substituting the 2-(ethylthio)benzamide regioisomer with its 3- or 4-substituted analogs, or with the corresponding ethylsulfonyl derivative, carries an undefined risk of altered potency, changed off-target profile, or modified metabolic stability that cannot be predicted from structural similarity alone [2]. Generic substitution is therefore scientifically unjustified without experimental verification.

Quantitative Differentiation Evidence for N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(ethylthio)benzamide (CAS 941891-15-2) Against Structural Analogs


Positional Isomer Differentiation: Ortho vs. Meta vs. Para Ethylthio Substitution on the Benzamide Ring

Three regioisomers share the identical molecular formula (C₁₉H₁₆N₂O₃S₂, MW 384.47) and core scaffold but differ in the benzamide ring attachment point of the ethylthio group: the 2-(ethylthio) target compound (CAS 941891-15-2), the 3-(ethylthio) analog (CAS 922670-65-3), and the 4-(ethylthio) analog (CAS 922823-46-9) . These positional isomers are chemically distinct entities available under separate catalog numbers. Within the Bayer P2X3 antagonist patent family, regioisomeric variation on the benzamide ring is explicitly claimed to modulate receptor inhibitory activity, though specific IC₅₀ values for these exact compounds are not disclosed [1]. The target compound's ortho-substitution places the ethylthio group in close proximity to the amide linkage, which may confer conformational restriction distinct from the meta- and para-substituted analogs.

Regioisomer comparison P2X3 receptor Structure-activity relationship

Oxidation State Differentiation: Ethylthio (Sulfide) vs. Ethylsulfonyl (Sulfone) Analog

The target compound contains an ethylthio (-S-CH₂CH₃) substituent at the ortho position of the benzamide ring. A structurally related analog features the oxidized ethylsulfonyl (-SO₂-CH₂CH₃) group at the same ortho position: N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide (CAS 898422-89-4, MW 416.47) [1]. The sulfide-to-sulfone oxidation increases molecular weight by 32 Da and dramatically alters the electronic character of the substituent from a moderately lipophilic, neutral thioether to a strongly electron-withdrawing, polar sulfone. This transformation is known in medicinal chemistry to affect target binding, aqueous solubility, metabolic stability, and hERG liability, though no direct comparative data exist for this specific pair [2].

Oxidation state Sulfide vs. sulfone Metabolic stability Physicochemical properties

Core Scaffold Divergence: Benzo[d][1,3]dioxole-Thiazole vs. Benzo[d]thiazole-Thiazole Hybrids

The target compound's benzo[d][1,3]dioxole-thiazole core is structurally distinct from the benzo[d]thiazole-thiazole core found in compounds such as N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide . The benzodioxole moiety introduces two oxygen atoms and a methylenedioxy bridge, creating a different hydrogen-bond acceptor profile and electronic distribution compared to the fully aromatic benzothiazole system. In the context of P2X3 antagonism, the patent literature indicates that the nature of the heteroaromatic substituent at the thiazole 4-position is a critical determinant of receptor affinity, though no public domain head-to-head data exist for these specific compounds [1].

Scaffold hopping Heterocycle comparison P2X3 antagonist pharmacophore

Appropriate Use Cases for N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(ethylthio)benzamide (CAS 941891-15-2) Given Current Evidence Limitations


Chemical Probe Synthesis and Structure-Activity Relationship (SAR) Exploration Within the P2X3 Antagonist Chemical Space

Given the Bayer patent family (US 20180072713, JP 6647371B2) establishing the 1,3-thiazol-2-yl substituted benzamide scaffold as a privileged chemotype for P2X3 receptor inhibition [1], this compound may serve as a specific SAR probe to investigate the contribution of ortho-ethylthio benzamide substitution combined with a benzodioxole-thiazole core. Procurement is justified only when the experimental objective explicitly requires this exact regioisomer and oxidation state, and when comparative testing against the 3-ethylthio and 4-ethylthio analogs is planned.

Analytical Reference Standard for Method Development and Quality Control of Thiazolyl-Benzamide Libraries

The compound's well-defined structure (C₁₉H₁₆N₂O₃S₂, MW 384.47, purity ≥95%) makes it suitable as a retention-time marker or mass calibration standard in HPLC-MS and GC-MS method development targeting thiazolyl-benzamide compound libraries. Its distinct molecular ion and fragmentation pattern can aid in the identification of related substances in synthetic mixtures, provided the analytical method is validated for this specific analyte.

Negative Control or Comparator in Oxidative Metabolite Studies

The ethylthio (sulfide) moiety is susceptible to metabolic or chemical oxidation to the corresponding sulfoxide and sulfone [2]. This compound can be employed as the reduced starting material in forced degradation studies or in vitro microsomal incubation experiments designed to identify and quantify oxidative metabolites, with the 2-(ethylsulfonyl) analog (CAS 898422-89-4) serving as a synthetic reference standard for the fully oxidized product.

Building Block for Further Derivatization via the Benzamide or Ethylthio Functionalities

The compound contains synthetically accessible handles—the secondary benzamide nitrogen and the thioether sulfur—that permit further functionalization (e.g., N-alkylation, sulfur oxidation, or metal-catalyzed cross-coupling at the aryl ring). It can serve as a late-stage diversification intermediate for generating focused libraries of thiazolyl-benzamide analogs, with the caveat that each derivative must be independently characterized for biological activity.

Quote Request

Request a Quote for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(ethylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.